

1,1,3-Trimethoxypropane molecular weight and formula

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Compound of Interest

Compound Name: **1,1,3-Trimethoxypropane**

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An In-depth Technical Guide to **1,1,3-Trimethoxypropane**: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

Abstract

1,1,3-Trimethoxypropane, also known as 3-methoxypropionaldehyde dimethyl acetal, is a versatile acyclic acetal that serves as a valuable C3 building block in complex organic synthesis. Its unique structure, featuring a masked aldehyde at the C1 position and a stable ether linkage at the C3 position, offers chemists a stable yet reactive synthon for the strategic construction of pharmaceutical intermediates and other high-value molecules. This guide provides an in-depth exploration of its core physicochemical properties, details a robust protocol for its synthesis and characterization, elucidates its fundamental reactivity, and presents its practical applications, particularly in contexts relevant to drug discovery and development.

Core Molecular and Physicochemical Properties

1,1,3-Trimethoxypropane is a stable, colorless to light yellow liquid under standard conditions. [1] Its molecular structure consists of a propane backbone with two methoxy groups forming a dimethyl acetal at one terminus and a single methoxy group at the other. This arrangement dictates its chemical behavior, primarily as a protected form of 3-methoxypropionaldehyde.

The key identifiers and properties are summarized below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₄ O ₃	[2][3]
Molecular Weight	134.17 g/mol	[2][4]
CAS Number	14315-97-0	[2][3]
IUPAC Name	1,1,3-trimethoxypropane	[2]
Synonyms	3-Methoxypropionaldehyde dimethyl acetal	[3][4]
Density	0.941 - 0.942 g/cm ³ @ 20-25 °C	[4][5]
Boiling Point	45-46 °C @ 17 mmHg	[5]
Flash Point	40 °C (105 °F)	[4][5]
Refractive Index	~1.400 @ 20 °C	[4][5]

Synthesis and Characterization

The synthesis of **1,1,3-trimethoxypropane** is a straightforward acid-catalyzed acetalization of 3-methoxypropionaldehyde. The protocol described below is a self-validating system designed for high yield and purity, drawing upon established principles of acetal chemistry.[6]

Causality of Experimental Design

The core of this synthesis is the equilibrium reaction between an aldehyde, an alcohol (methanol, provided by trimethyl orthoformate), and the resulting acetal. To drive the reaction to completion, water, a byproduct, must be efficiently removed. Using trimethyl orthoformate as both a reagent and a dehydrating agent is a superior choice; it reacts with the byproduct water to form methyl formate and methanol, effectively shifting the equilibrium towards the product in accordance with Le Châtelier's principle.[6] The use of an anhydrous acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is critical to protonate the carbonyl oxygen, thereby activating the aldehyde for nucleophilic attack by methanol.[5] Anhydrous conditions for the reaction setup are paramount to prevent premature hydrolysis of the reagent and product.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize **1,1,3-Trimethoxypropane** from 3-methoxypropionaldehyde with high purity.

Materials:

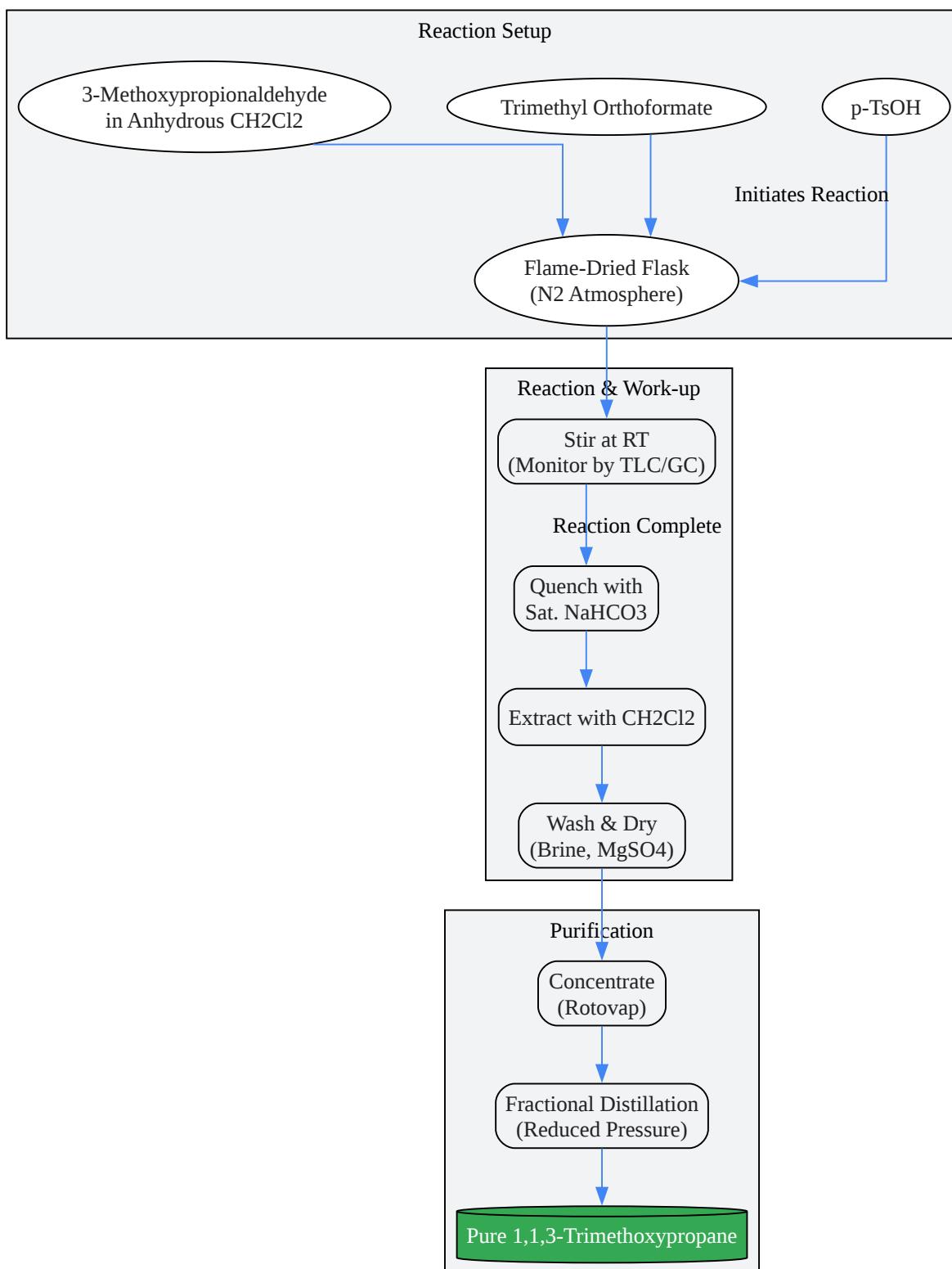
- 3-Methoxypropionaldehyde (1.0 eq)
- Trimethyl orthoformate (1.5 eq)
- p-Toluenesulfonic acid monohydrate ($p\text{-TsOH}\cdot\text{H}_2\text{O}$) (0.02 eq)
- Anhydrous dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxypropionaldehyde (1.0 eq) dissolved in anhydrous dichloromethane (approx. 2 M solution).
- Reagent Addition: Add trimethyl orthoformate (1.5 eq) to the stirred solution.
- Catalysis: Add the acid catalyst, $p\text{-TsOH}\cdot\text{H}_2\text{O}$ (0.02 eq), to the mixture in one portion.
- Reaction Monitoring: Stir the reaction at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting aldehyde. The reaction is typically complete within 2-4 hours.
- Work-up (Quenching): Once the reaction is complete, quench the catalyst by slowly adding saturated aqueous NaHCO_3 solution until effervescence ceases. Transfer the mixture to a

separatory funnel.

- Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
- Washing and Drying: Combine the organic layers, wash with brine to remove residual water-soluble components, and dry over anhydrous MgSO_4 .
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield **1,1,3-trimethoxypropane** as a pure, colorless liquid.



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Caption: Experimental workflow for the synthesis of **1,1,3-Trimethoxypropane**.

Analytical Characterization

The identity and purity of the synthesized product must be rigorously confirmed using standard analytical techniques:

- ^1H NMR (Proton Nuclear Magnetic Resonance): Confirms the molecular structure by showing characteristic signals for the different proton environments (e.g., methoxy groups, methylene protons, and the acetal proton).
- ^{13}C NMR (Carbon Nuclear Magnetic Resonance): Verifies the carbon skeleton, including the distinct chemical shift of the acetal carbon (~100-110 ppm).
- FTIR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of C-O ether and acetal bonds (typically in the $1050\text{-}1200\text{ cm}^{-1}$ region) and the absence of a carbonyl (C=O) stretch from the starting aldehyde (~ 1720 cm^{-1}).
- HRMS (High-Resolution Mass Spectrometry): Provides a highly accurate mass measurement to confirm the elemental formula ($\text{C}_6\text{H}_{14}\text{O}_3$).

Chemical Reactivity and Mechanistic Insights

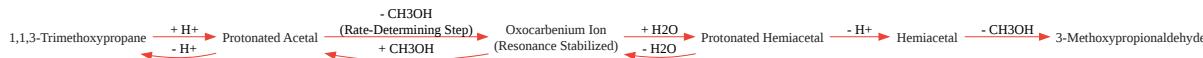
The utility of **1,1,3-trimethoxypropane** is rooted in the predictable reactivity of its acetal functional group. Acetal hydrolysis is a cornerstone reaction in synthetic chemistry, allowing for the deprotection of a carbonyl group under specific conditions.

Mechanism of Acid-Catalyzed Hydrolysis

Acetal hydrolysis proceeds via an A-1 mechanism, where the rate-determining step is the unimolecular dissociation of the protonated acetal.^[7]

- Protonation: A proton from an acid catalyst rapidly and reversibly protonates one of the acetal's oxygen atoms.
- Carbocation Formation: The protonated intermediate eliminates a molecule of methanol to form a resonance-stabilized oxocarbenium ion. This is the slow, rate-determining step.^[7]
- Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.

- Deprotonation: The resulting intermediate is deprotonated to yield a hemiacetal and regenerate the acid catalyst. The hemiacetal is unstable and rapidly decomposes to the parent aldehyde (3-methoxypropionaldehyde) and a second molecule of methanol.



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Caption: Mechanism of acid-catalyzed hydrolysis of **1,1,3-trimethoxypropane**.

This reactivity profile is crucial for its role as a protecting group. It is stable to bases, nucleophiles, hydrides, and organometallic reagents, but can be cleanly removed with mild aqueous acid, allowing for selective transformations at other sites in a complex molecule.

Applications in Research and Drug Development

1,1,3-Trimethoxypropane is primarily used as a synthetic building block or "synthon" for the 3-methoxypropanal fragment. This is particularly relevant in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents.

Role in Heterocyclic Synthesis: Pyrimidine Formation

A key application is in the synthesis of substituted pyrimidines, a class of compounds vital to many biologically active molecules.^[8] The masked aldehyde can be deprotected in situ or used directly to react with dinucleophilic species like urea or thiourea in a condensation reaction.

Experimental Workflow: Synthesis of a Dihydropyrimidine Derivative

Objective: To demonstrate the use of **1,1,3-trimethoxypropane** as a C3 synthon in a Biginelli-type condensation reaction.

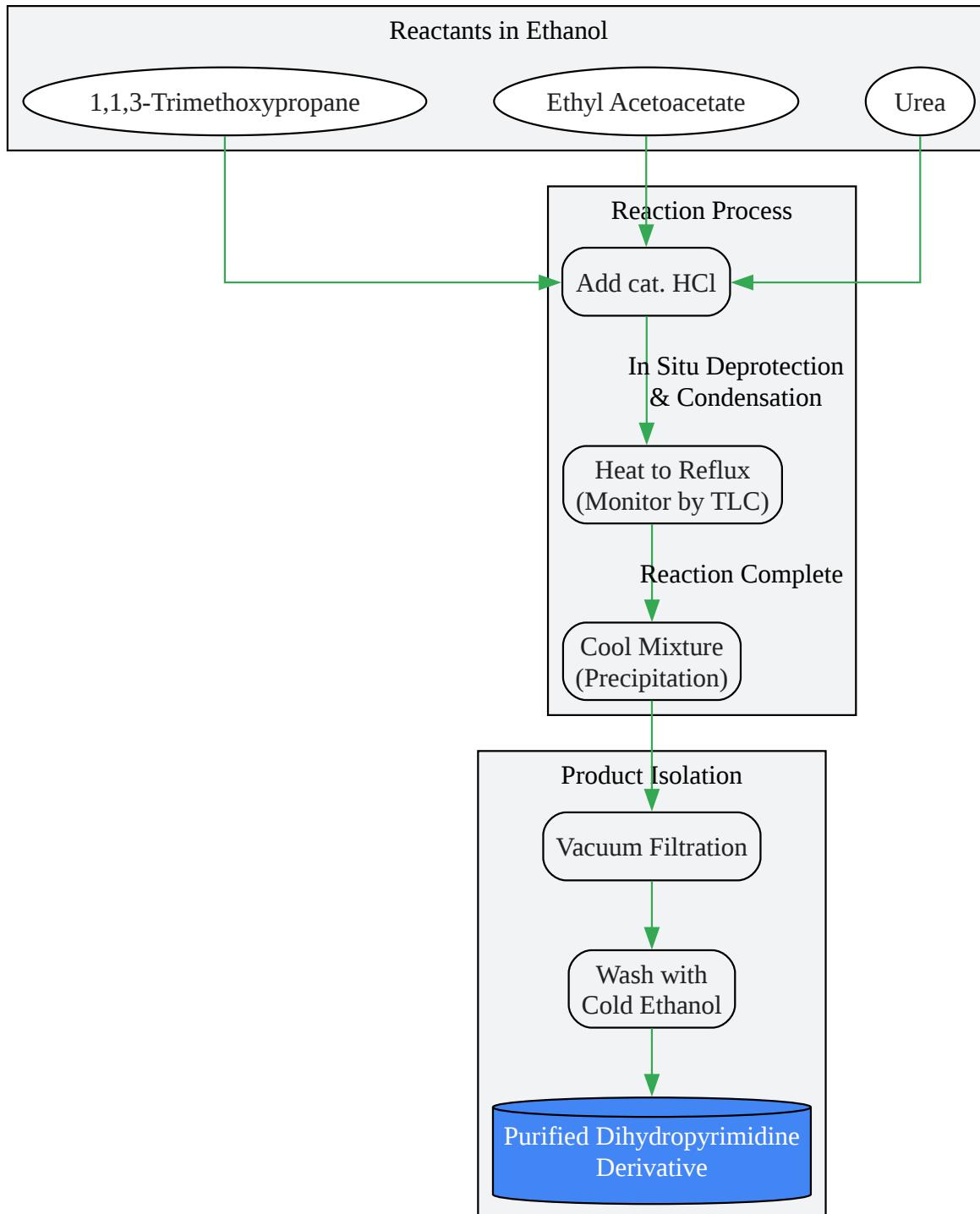
Materials:

- 1,1,3-Trimethoxypropane** (1.0 eq)

- Ethyl acetoacetate (1.0 eq)
- Urea (1.2 eq)
- Ethanol (as solvent)
- Concentrated Hydrochloric Acid (HCl) (catalytic amount)

Procedure:

- Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1.0 eq), **1,1,3-trimethoxypropane** (1.0 eq), and urea (1.2 eq) in ethanol.
- Catalysis: Add a few drops of concentrated HCl to the mixture. The acid serves two purposes: it catalyzes the hydrolysis of the acetal to generate the reactive 3-methoxypropionaldehyde in situ, and it catalyzes the subsequent condensation and cyclization steps.
- Reaction: Heat the mixture to reflux and monitor by TLC. The reaction typically proceeds for several hours, resulting in the precipitation of the dihydropyrimidine product.
- Isolation: Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.
- Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry to obtain the target heterocyclic compound.

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Caption: Application workflow for pyrimidine synthesis using **1,1,3-trimethoxypropane**.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is non-negotiable. **1,1,3**-

Trimethoxypropane is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[\[2\]](#)

- Hazard Identification:
 - GHS Pictograms: Flame, Exclamation Mark
 - Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[4\]](#)
- Handling:
 - Work in a well-ventilated chemical fume hood.[\[4\]](#)
 - Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a flame-retardant lab coat.
 - Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground/bond containers during transfer to prevent static discharge.[\[9\]](#)
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[\[4\]](#)[\[9\]](#)
 - Recommended storage is often in a refrigerator (+4°C) to minimize vapor pressure.[\[4\]](#)
- Disposal:
 - Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal facility.

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